2-(2-Bromophenoxy)benzaldehyde CAS 1020959-71-0 properties
2-(2-Bromophenoxy)benzaldehyde CAS 1020959-71-0 properties
Topic: 2-(2-Bromophenoxy)benzaldehyde (CAS 1020959-71-0) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
The "Lynchpin" Intermediate for Tricyclic Heterocycle Synthesis[1]
Executive Summary
2-(2-Bromophenoxy)benzaldehyde (CAS 1020959-71-0) is a bifunctional diaryl ether scaffold characterized by two distinct reactive handles: an electrophilic aldehyde and an aryl bromide.[1] This orthogonal reactivity profile makes it a critical intermediate in the synthesis of biologically active tricyclic heterocycles, particularly dibenz[b,f]oxepines and xanthones . This guide details the physicochemical properties, optimized synthesis protocols, and strategic applications of this compound in modern drug discovery.[1]
Chemical Identity & Structural Analysis[1]
| Property | Specification |
| CAS Number | 1020959-71-0 |
| IUPAC Name | 2-(2-Bromophenoxy)benzaldehyde |
| Molecular Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol |
| SMILES | O=Cc1ccccc1Oc2ccccc2Br |
| Appearance | Pale yellow solid or viscous oil (polymorph dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Structural Insight: The molecule features a diaryl ether core.[1] The aldehyde group at the C2 position acts as an electron-withdrawing group (EWG), subtly deactivating its phenyl ring while providing a handle for condensation or olefination.[1] The bromine atom on the phenoxy ring (C2' position) serves as a pre-installed site for metal-catalyzed cross-coupling (Suzuki, Heck) or radical generation.[1]
Physicochemical Profile (In Silico)
For Drug Development Optimization
| Parameter | Value (Predicted) | Significance |
| cLogP | 3.8 - 4.2 | High lipophilicity; suitable for CNS-active scaffolds.[1] |
| TPSA | 26.30 Ų | Excellent membrane permeability.[1] |
| H-Bond Acceptors | 2 | Moderate interaction potential.[1] |
| Rotatable Bonds | 3 | Conformational flexibility facilitates cyclization.[1] |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
Core Directive: The most robust synthesis leverages the activation provided by the aldehyde group in 2-fluorobenzaldehyde to facilitate displacement by 2-bromophenol.[1]
Reaction Scheme
Reactants: 2-Fluorobenzaldehyde (1.0 eq) + 2-Bromophenol (1.1 eq) Base: Potassium Carbonate (K₂CO₃) (2.0 eq) Solvent: DMF or DMSO (Anhydrous) Temperature: 80–100 °C[1]
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (17.3 g, 100 mmol) in anhydrous DMF (100 mL).
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Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Evolution of gas may occur.
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Addition: Add 2-fluorobenzaldehyde (12.4 g, 100 mmol) dropwise via syringe to the stirring suspension.
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Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 6–8 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The aldehyde activates the ortho-fluorine, enabling efficient SNAr displacement.[1]
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Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate the product or induce phase separation. Extract with Ethyl Acetate (3 x 100 mL).
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Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Isolation: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the title compound.
Yield Expectation: 75–85% Key Quality Attribute: Absence of 2-bromophenol (starting material) is critical for downstream catalysis.[1]
Strategic Applications: Divergent Synthesis
The true value of CAS 1020959-71-0 lies in its ability to undergo intramolecular cyclization to form tricyclic cores found in antidepressants (e.g., Asenapine analogs) and antipsychotics.[1]
Workflow A: Synthesis of Dibenz[b,f]oxepines
This 7-membered ring system is accessed via a "Wittig-Heck" sequence.[1]
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Wittig Olefination: Treat the aldehyde with Methyltriphenylphosphonium bromide/KOtBu to convert the formyl group (-CHO) into a vinyl group (-CH=CH₂).[1]
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Intramolecular Heck Reaction: The resulting 2-(2-bromophenoxy)styrene undergoes Pd-catalyzed endo-cyclization to close the oxepine ring.[1]
Workflow B: Synthesis of Xanthones
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Oxidation: Convert the aldehyde to the carboxylic acid (Pinnick oxidation).[1]
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Friedel-Crafts Acylation: Intramolecular cyclization (often requiring activation to acid chloride) yields the xanthone core.[1]
Workflow Visualization
Figure 1: Divergent synthetic pathways from 2-(2-Bromophenoxy)benzaldehyde to bioactive tricyclic scaffolds.[1]
Handling & Safety Protocols
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid.[1]
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Stability: Stable under standard laboratory conditions if protected from light and air.[1]
References
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Synthesis of Dibenz[b,f]oxepines
- Title: "Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine"
- Source: Molecules (via NCBI/PMC)
- Context: Describes the nucleophilic substitution of 2-bromophenol and 2-fluorobenzaldehyde followed by Wittig/Heck sequences.
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URL:[Link]
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General Reactivity of 2-Fluorobenzaldehydes
- Title: "The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis"
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Source: BenchChem Technical Guides[1]
- Context: Establishes the reactivity profile of ortho-fluorobenzaldehydes in SNAr reactions.
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Intramolecular Heck Reactions
